3-Hydroxy-5-methylhexanoic acid

Beschreibung

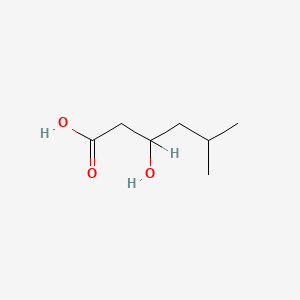

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-hydroxy-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-5(2)3-6(8)4-7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCAWECGFPWPHAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80865992 | |

| Record name | 3-Hydroxy-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxyisoheptanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

40309-49-7 | |

| Record name | 3-Hydroxy-5-methylhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40309-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyisoheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040309497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-5-methylhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hydroxyisoheptanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Modification of the Hydroxyl Group:

Esterification/Etherification: Converting the hydroxyl group to various esters or ethers can probe the importance of its hydrogen-bonding capability and its size.

Oxidation: Oxidation of the secondary alcohol to a ketone (e.g., using PCC oxidation) removes the chiral center and the hydrogen bond-donating ability, which can reveal its significance for receptor binding.

Modification of the Carboxylic Acid Group:

Amide Formation: Coupling the carboxylic acid with a library of different amines (using reagents like EDC/HOBt) produces a range of amides. This modification alters polarity, hydrogen bonding patterns, and bioavailability.

Esterification: Creating various esters (e.g., methyl, ethyl, benzyl) can serve to develop prodrugs or to study the necessity of the free carboxylate for activity.

Modification of the Alkyl Side Chain:

Altering the length or branching of the isobutyl group can provide insights into the steric requirements of the binding pocket. Analogs with different alkyl groups can be synthesized to determine the optimal size and shape for biological activity.

These derivatization strategies are fundamental in medicinal chemistry for optimizing a lead compound into a more potent and selective drug candidate. nih.gov

Table 3: Derivatization Strategies for SAR Studies of 3-Hydroxy-5-methylhexanoic Acid

| Modification Site | Derivative Type | Rationale for SAR Investigation | Reference |

|---|---|---|---|

| C3-Hydroxyl Group | Ketone | Investigate the importance of the hydroxyl group and chirality for activity. | |

| C3-Hydroxyl Group | Esters / Ethers | Probe the role of hydrogen bond donation and steric bulk at this position. | |

| C1-Carboxylic Acid | Amides | Evaluate the role of the acidic proton and hydrogen bonding; improve bioavailability. | |

| C1-Carboxylic Acid | Esters | Assess the necessity of the free carboxylate; prodrug development. | |

| C5-Methyl Group | Varied Alkyl Chains | Determine the steric and hydrophobic requirements of the binding site. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (R)-3-hydroxy-5-methylhexanoic acid |

| 3-cyano-5-methylhexanoic acid ethyl ester |

| (S)-3-cyano-5-methylhexanoic acid |

| 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) |

| (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid (S-CCMA) |

| Pregabalin |

| tert-butyldimethylsilyl chloride (TBDMSCl) |

| Imidazole |

| Tetrabutylammonium fluoride (B91410) (TBAF) |

| Benzyl bromide (BnBr) |

| Sodium hydride (NaH) |

| Methanol (B129727) |

| Ethanol |

| Sodium hydroxide (B78521) (NaOH) |

| Lithium hydroxide (LiOH) |

| Benzyl alcohol |

| Trifluoroacetic acid |

| Pyridinium chlorochromate (PCC) |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) |

| Hydroxybenzotriazole (HOBt) |

Advanced Analytical Characterization and Quantitative Methodologies

Spectroscopic Analysis for Stereochemistry and Structural Elucidation

Spectroscopy is indispensable for probing the molecular architecture of 3-Hydroxy-5-methylhexanoic acid, providing detailed information on its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structural integrity of this compound. Both ¹H and ¹³C NMR are employed to verify the compound's carbon skeleton and the placement of functional groups. In ¹H NMR, the proton attached to the hydroxyl-bearing carbon (C3) typically appears as a multiplet in the range of δ 4.1–4.3 ppm. The methyl groups of the isobutyl moiety at C5 produce distinct signals, usually around δ 1.0–1.2 ppm. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used for complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity from the carboxylic acid end to the isobutyl terminus. unsri.ac.id

Table 1: Typical NMR Chemical Shifts for this compound Note: Exact chemical shifts (δ) in ppm can vary based on the solvent and stereoisomer.

| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| C1 (-COOH) | - | ~175-185 |

| C2 (-CH₂) | ~2.3-2.5 | ~40-45 |

| C3 (-CHOH) | ~4.1-4.3 | ~65-70 |

| C4 (-CH₂) | ~1.4-1.6 | ~40-45 |

| C5 (-CH) | ~1.7-1.9 | ~24-26 |

| C6 (-CH₃) | ~0.9-1.0 | ~21-23 |

Mass spectrometry (MS) is utilized to confirm the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can verify the molecular formula, C₇H₁₄O₃, with high accuracy. Electron ionization (EI) mass spectrometry reveals characteristic fragmentation patterns. Common fragmentations for short-chain carboxylic acids include the loss of a hydroxyl group (M-17) or the entire carboxyl group (M-45). libretexts.org For 3-hydroxy acids, a characteristic cleavage often occurs adjacent to the hydroxyl group. For methyl-esterified 3-hydroxy fatty acids, a prominent base peak at a mass-to-charge ratio (m/z) of 103 is often observed, which is characteristic of this structural class. researchgate.net

Table 2: Predicted m/z Values for this compound Adducts in Mass Spectrometry Data derived from predicted values for collision cross section analysis. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 147.10158 |

| [M+Na]⁺ | 169.08352 |

| [M-H]⁻ | 145.08702 |

| [M+NH₄]⁺ | 164.12812 |

| [M+K]⁺ | 185.05746 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating this compound from reaction mixtures, byproducts, or its own stereoisomers, as well as for quantifying its purity.

To separate the enantiomers of this compound and determine the enantiomeric excess (ee) of a sample, chiral chromatography is the method of choice. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based columns, such as Chiralpak AD-H, are commonly used for this purpose. The mobile phase typically consists of a mixture of hexane (B92381) and isopropanol. By comparing the peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric excess can be accurately calculated. umn.edu The development of a reliable chiral HPLC method is crucial for quality control in enantioselective synthesis, ensuring the stereochemical purity of the final product. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) and its higher-resolution evolution, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the analysis of mixtures containing this compound. bldpharm.combldpharm.com These methods are used to assess the purity of a sample by separating the target compound from starting materials, reagents, and byproducts. Reversed-phase HPLC is a common mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water, acetonitrile, and/or methanol (B129727) with an acid modifier like formic acid). Detection is typically achieved using a UV detector if the molecule has a suitable chromophore, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometry. UPLC offers advantages of faster analysis times and improved resolution due to the use of smaller stationary phase particles. bldpharm.com These techniques are vital for monitoring reaction progress and for the final quality assessment of the purified compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Determination

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the quantitative analysis of volatile and semi-volatile organic compounds, including this compound. Due to the low volatility of this hydroxy acid, a critical step in its GC-MS analysis is derivatization, which converts the non-volatile analyte into a more volatile and thermally stable compound suitable for gas chromatographic separation.

The general workflow for the quantitative determination of this compound in biological samples, such as urine, involves several key stages. Initially, the sample undergoes a preparation process, which typically includes acidification followed by liquid-liquid extraction using organic solvents like ethyl acetate (B1210297) and diethyl ether. nih.gov It is crucial to carefully control the solvent evaporation step, as excessive heat or prolonged drying times can lead to the loss of hydroxycarboxylic acids. nih.gov

Following extraction, the residue is subjected to a derivatization reaction. This chemical modification targets the polar functional groups (hydroxyl and carboxyl) of the acid, reducing their polarity and increasing their volatility. The resulting derivatives are then introduced into the GC-MS system. In the gas chromatograph, the derivatized compounds are separated based on their boiling points and interactions with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for both identification and quantification.

For quantitative analysis, a stable isotope dilution method is often employed, where a known amount of a stable isotope-labeled internal standard (such as a deuterium-labeled analog of the analyte) is added to the sample at the beginning of the preparation process. nih.gov This approach helps to correct for any loss of the analyte during sample preparation and analysis, thereby improving the accuracy and precision of the quantification. nih.gov

Several derivatization reagents can be used for the analysis of hydroxy acids by GC-MS. The choice of reagent depends on the specific requirements of the analysis.

| Derivatization Reagent | Reaction Conditions | Reference |

|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) | Heated at 75°C for 30 minutes in pyridine. | nih.gov |

| 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr) | Room temperature for 30 minutes. | researchgate.net |

Isotopic Labeling and Tracing for Metabolic and Mechanistic Studies

Isotopic labeling is a powerful tool for elucidating metabolic pathways and reaction mechanisms. By introducing atoms with a higher or lower mass number (isotopes) into a molecule, researchers can trace its fate in a biological system.

Synthesis and Application of Deuterium-Labeled Analogs

The synthesis and application of deuterium-labeled analogs of this compound are instrumental in metabolic and mechanistic research. Deuterium (B1214612) (²H), a stable isotope of hydrogen, can be incorporated into the molecule, creating a "heavy" version that is chemically identical to the unlabeled compound but can be distinguished by mass spectrometry.

While the specific synthesis route for deuterium-labeled this compound is not detailed in the available literature, general methods for deuterium labeling can be employed. The primary applications of these labeled analogs are multifaceted and provide significant insights into the compound's biochemical journey.

One of the principal applications is its use as an internal standard in quantitative mass spectrometry-based assays. princeton.edu As previously mentioned in the GC-MS section, the addition of a known quantity of the deuterium-labeled analog at the initial stage of sample processing allows for the accurate quantification of the endogenous, unlabeled compound by correcting for variations during extraction, derivatization, and analysis. nih.gov

Furthermore, deuterium-labeled this compound can be used in metabolic tracing studies. nih.gov By administering the labeled compound to a biological system (e.g., cell cultures or animal models), researchers can track its conversion into downstream metabolites. nih.govnih.gov Analysis of the isotopic enrichment in various metabolic pools over time provides a dynamic view of the metabolic flux through specific pathways. This approach can help to identify the enzymes that act upon this compound and the metabolic pathways in which it participates.

| Application | Description | Reference |

|---|---|---|

| Internal Standard for Mass Spectrometry | Used for accurate quantification of the unlabeled analyte by correcting for analytical variability. | nih.govprinceton.edu |

| Metabolic Pathway Elucidation | Allows for the tracing of the compound through biological systems to identify its metabolic fate and the pathways involved. | princeton.edunih.govnih.gov |

| Enzyme Activity Studies | Can be used as a substrate to study the kinetics and mechanisms of enzymes that metabolize this compound. |

Mechanistic Biological and Biochemical Roles of 3 Hydroxy 5 Methylhexanoic Acid

Enzyme Interaction and Inhibition Mechanisms

3-Hydroxy-5-methylhexanoic acid is a notable chemical entity primarily recognized for its structural contribution to pharmacologically active molecules that function as enzyme inhibitors. The core structure of this acid, specifically its β-hydroxy acid feature, is a key component in the design of inhibitors for crucial metabolic enzymes.

Derivatives of this compound are integral to the synthesis of statins, a class of drugs that inhibit HMG-CoA reductase. wikipedia.orgnih.gov This enzyme is pivotal in the mevalonate (B85504) pathway, which is responsible for cholesterol production in the body. nih.govyoutube.com While the acid itself is not the final drug, its specific stereochemical structure is utilized as a fundamental building block. For instance, the (3S,4R)-4-amino-3-hydroxy-5-methylhexanoic acid variant is a key precursor in the synthesis of Spiruchostatin A, a potent inhibitor of histone deacetylases (HDACs). nih.govresearchgate.net This demonstrates that the this compound moiety is a versatile scaffold for creating inhibitors targeting different enzyme classes.

Furthermore, the related compound statine (B554654), (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, which shares the core γ-amino β-hydroxy acid structure, is a well-known component of pepstatin, a powerful inhibitor of aspartic proteases. sci-hub.se This highlights the significance of the hydroxy acid structure in enzyme inhibition. Research has also explored the synthesis of various analogs, such as 3-{2-(tert-Butyldiphenylsilyloxy)ethyl}-3-hydroxy-5-methylhexanoic acid, as part of prodrug strategies to generate enzyme substrates or inhibitors in situ. nih.gov

Table 1: Enzyme Interaction Profile of this compound Derivatives

| Derivative/Related Compound | Target Enzyme Class | Role | Reference |

|---|---|---|---|

| Statin Analogs | HMG-CoA Reductase | Inhibitor | wikipedia.orgnih.gov |

| (3S,4R)-4-amino-3-hydroxy-5-methylhexanoic acid | Histone Deacetylases (HDACs) | Component of Inhibitor (Spiruchostatin A) | nih.govresearchgate.net |

| Statine (Related Structure) | Aspartic Proteases | Component of Inhibitor (Pepstatin) | sci-hub.se |

| Synthetic Analogs | Mevalonate Pathway Enzymes | Investigated as potential substrates/inhibitors | nih.gov |

The primary mechanism by which molecules containing the this compound structure inhibit enzymes is through transition-state mimicry. The hydroxylated acid portion of these molecules is structurally analogous to the tetrahedral intermediate formed during the enzymatic reaction. sci-hub.se

In the case of HMG-CoA reductase, the enzyme catalyzes the reduction of HMG-CoA to mevalonate. researchgate.netyoutube.com Statin drugs, which incorporate a dihydroxyheptanoic acid unit structurally related to this compound, act as competitive inhibitors. wikipedia.orgnih.gov Their pharmacophore, the modified hydroxyglutaric acid component, closely resembles the structure of the natural substrate (HMG-CoA) and mimics the mevaldyl-CoA tetrahedral transition state intermediate that forms during the reaction. wikipedia.org This mimicry allows the inhibitor to bind with very high affinity to the enzyme's active site, sterically hindering the actual substrate from binding and thereby halting the catalytic process. nih.gov

Similarly, the statine residue within pepstatin mimics the tetrahedral transition state of peptide bond hydrolysis, which is how it so effectively inhibits aspartic proteases like pepsin. sci-hub.se This principle of transition state analogy is a cornerstone of rational drug design, and this compound provides a scaffold that can be adapted to achieve this mimicry in different enzyme systems.

While the structurally related compound statine is a well-documented inhibitor of aspartic proteases, information regarding the specific interaction of this compound itself with other protease classes, such as serine proteases or aminopeptidases, is limited in the scientific literature.

Modulation of Cellular Signaling and Molecular Interactions

The most significant influence of this compound on intracellular biochemical pathways is exerted through its derivatives, which act as enzyme inhibitors. By serving as a key structural component of statins, it indirectly modulates the entire cholesterol biosynthesis pathway. nih.govnih.gov

The cholesterol biosynthesis pathway, also known as the mevalonate pathway, begins with Acetyl-CoA and proceeds through a series of enzymatic steps to produce cholesterol and other essential non-sterol isoprenoids. nih.govyoutube.comyoutube.com The enzyme HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonic acid, which is the rate-limiting step of the pathway. youtube.comresearchgate.net By inhibiting this single enzyme, statins effectively downregulate the production of all downstream products. nih.govyoutube.com This leads to a reduction in intracellular cholesterol levels, which in turn triggers a compensatory upregulation of LDL-receptor expression on the cell surface, enhancing the clearance of LDL cholesterol from the circulation. nih.govnih.gov

Furthermore, by inhibiting the production of mevalonate, these compounds also prevent the synthesis of essential non-sterol isoprenoids, such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate. These molecules are crucial for the post-translational modification (prenylation) of various signaling proteins, including small GTPases like Ras and Rho. The inhibition of this process is thought to contribute to the pleiotropic, or non-cholesterol-related, effects of statins.

The primary molecular target for derivatives of this compound is the enzyme HMG-CoA reductase. nih.govnih.gov The statin pharmacophore, which is based on this hydroxy acid structure, binds directly to the catalytic domain of HMG-CoA reductase, competitively inhibiting the binding of the natural substrate. wikipedia.orgnih.gov

Another significant molecular target, for the amino-derivatized form of the acid, is histone deacetylase (HDAC). nih.gov Natural products like Spiruchostatin A and thailandepsin, which contain a 4-amino-3-hydroxy-5-methylhexanoic acid moiety, are potent HDAC inhibitors. nih.govresearchgate.netnih.gov HDACs are crucial enzymes in epigenetic regulation, and their inhibition can alter gene expression related to cell proliferation, differentiation, and apoptosis, making them a target for anticancer therapies. nih.gov

Regarding interactions with the olfactory system, there is no specific information in the reviewed scientific literature documenting direct interactions between this compound and olfactory receptors. While other, structurally different, short- and medium-chain fatty acids are known to be odorants, the specific role of this compound as an olfactory signaling molecule has not been established.

Involvement in Interspecies Chemical Communication and Bio-odor Formation

The formation of human body odor is a complex biochemical process that serves as a form of chemical communication. Central to this process is the generation of specific volatile organic compounds (VOCs) by the skin's microbiome from non-volatile precursors secreted by apocrine glands. The "fermentation hypothesis of chemical recognition" posits that bacteria within the scent glands of mammals produce odorous metabolites that animals use for communication. While some of these compounds may have served roles in asserting dominance or repelling rivals in early humans, they are now primarily associated with the characteristic scent of axillary (underarm) odor. Among the most significant molecules in this process is 3-hydroxy-3-methylhexanoic acid (HMHA), which, along with a related compound, (E)-3-methyl-2-hexenoic acid (3M2H), is a primary contributor to the typical smell of human sweat. scbt.com In fact, HMHA is quantitatively the most dominant human-specific odorant described in scientific literature. nih.gov

Contribution to Specific Biological Secretions (e.g., Human Sweat)

Human axillary sweat, as secreted from the apocrine glands, is initially sterile and odorless. The characteristic odor develops only after bacterial action on specific precursors found within the secretions. biosynth.com 3-hydroxy-3-methylhexanoic acid is a principal component of this resulting odor. scbt.com

It is not secreted in its volatile, odorous form. Instead, it is released from a non-volatile, odorless precursor: a glutamine conjugate scientifically identified as Nα-(3-hydroxy-3-methylhexanoyl)-L-glutamine. nih.gov This precursor is transported to the skin surface, where it becomes available to the resident skin microbiota.

Research has identified significant gender-specific differences in the concentration of these odor precursors. A study analyzing axillary secretions from 49 volunteers found that the ratio of the precursor for HMHA to the precursor for a sulfur-containing compound, (R)/(S)-3-methyl-3-sulfanylhexan-1-ol (MSH), was three times higher in men than in women. biosynth.com This suggests that men have the biochemical potential to produce a greater amount of HMHA-related compounds, which are associated with a "cheesy, rancid" odor, compared to women, whose secretions have the potential to release more sulfurous compounds with "tropical fruit- and onion-like" notes. biosynth.com

The presence and concentration of these odor precursors are also linked to human genetics. The ABCC11 gene, which encodes an apical efflux pump in apocrine glands, is crucial for the secretion of these precursors. scbt.com A specific single-nucleotide polymorphism (SNP) in this gene (538G>A) is common in many East Asian populations and leads to a significant reduction in the secretion of N-acylglutamine conjugates, including the precursor to HMHA. This genetic variation is directly responsible for the near-complete loss of the typical axillary odor in individuals homozygous for the A allele (AA genotype). scbt.com

Table 1: Influence of ABCC11 Genotype on HMHA Production This interactive table shows the median concentration of enzyme-released 3-hydroxy-3-methylhexanoic acid (as a methyl ester derivative for analysis) in the axillary sweat of individuals with different ABCC11 genotypes. Data sourced from Martin et al. (2010). scbt.com

| Genotype | Median Concentration (µg / 2 pads) | Odor Profile Association |

| GG | 45.82 | Strong Axillary Odor |

| AG | 44.70 | Strong Axillary Odor |

| AA | 0.14 | Faint/No Axillary Odor |

Role in Microbial Production of Volatile Organic Compounds

The transformation of odorless sweat into malodorous compounds is an exclusively microbial process. The specific release of volatile 3-hydroxy-3-methylhexanoic acid is a direct result of enzymatic action by bacteria residing on the skin, particularly in the axillary region.

The key microorganisms responsible for this bioconversion are members of the genus Corynebacterium. These bacteria produce a specific zinc-dependent enzyme, Nα-acylglutamine aminoacylase, which cleaves the glutamine residue from the Nα-(3-hydroxy-3-methylhexanoyl)-L-glutamine precursor. This cleavage releases the free 3-hydroxy-3-methylhexanoic acid, which is volatile and contributes significantly to the perception of body odor. While Staphylococcus species are also abundant in the axilla, studies have shown that only Corynebacterium isolates are capable of producing HMHA from its glutamine-conjugated precursor, highlighting their specialized role in axillary odor formation.

Sensory analysis of sweat incubated with isolated skin bacteria has confirmed these findings. Experiments using species such as Corynebacterium jeikeium demonstrated their ability to generate the characteristic malodor from sterile sweat, confirming that the intrinsic composition of the secretion and the specific bacterial strains present are the determinants of odor development. biosynth.com

Table 2: Key Molecules and Microbes in Axillary Odor Formation This table summarizes the primary components involved in the microbial production of 3-hydroxy-3-methylhexanoic acid in human sweat.

| Component | Type | Role in Odor Formation | Reference |

| Nα-(3-hydroxy-3-methylhexanoyl)-L-glutamine | Precursor | Odorless conjugate secreted by apocrine glands. | nih.gov |

| 3-hydroxy-3-methylhexanoic acid (HMHA) | Volatile Organic Compound | A principal odorous molecule with a cheesy, spicy scent. | biosynth.com |

| Corynebacterium species | Bacterium | Produces the enzyme that releases volatile HMHA from its precursor. | |

| Nα-acylglutamine aminoacylase | Enzyme | Catalyzes the cleavage of the precursor to release HMHA. |

Emerging Research Frontiers and Methodological Innovations

Development of Novel Stereoselective Synthetic Pathways for Rare Isomers

The precise biological functions of 3-hydroxy-5-methylhexanoic acid are intrinsically linked to its stereochemistry. Consequently, the development of synthetic routes that yield specific, enantiomerically pure isomers is a critical area of research. Current strategies are moving beyond classical resolution techniques to more sophisticated and efficient stereoselective methods.

One prominent approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. For instance, diastereoselective nitro aldol (B89426) condensation utilizing (−)-8-phenylmenthol as a chiral auxiliary has been successfully employed. This method allows for the controlled formation of the desired stereocenters. Another powerful strategy is enzymatic resolution, which leverages the high stereospecificity of enzymes. Lipases, such as Candida antarctica lipase (B570770) B, are particularly effective in separating enantiomers from racemic mixtures through selective esterification or hydrolysis, often achieving high enantiomeric excess. google.com

Researchers are also exploring asymmetric hydrogenation and other catalytic methods to produce optically pure isomers. These advanced synthetic methodologies are crucial for obtaining the specific stereoisomers needed to probe their unique biological activities and for the synthesis of complex natural products containing the this compound moiety. google.comelsevierpure.com

Advanced Analytical Approaches for Comprehensive Metabolomic Profiling and Stereoisomer Discrimination

The detection and quantification of this compound and its isomers in complex biological matrices present a significant analytical challenge. To address this, researchers are developing and refining advanced analytical techniques that offer high sensitivity, specificity, and the ability to distinguish between stereoisomers.

Gas chromatography-mass spectrometry (GC-MS) remains a cornerstone for the analysis of volatile and semi-volatile compounds like this compound. However, for enhanced separation and discrimination of isomers, chiral chromatography is indispensable. This technique utilizes chiral stationary phases to resolve enantiomers, allowing for their individual quantification.

Liquid chromatography-mass spectrometry (LC-MS) is another powerful tool, particularly for less volatile derivatives and for comprehensive metabolomic profiling. nih.govmdpi.com Advanced LC-MS techniques, such as those employing ultra-high-performance liquid chromatography (UHPLC), provide rapid and high-resolution separations. Furthermore, the coupling of these separation techniques with high-resolution mass spectrometry (HRMS) enables accurate mass measurements, aiding in the confident identification of metabolites.

Nuclear magnetic resonance (NMR) spectroscopy is also a critical tool for the structural elucidation and characterization of enantiomeric purity of this compound. The development of new and more sensitive analytical methods is essential for understanding the subtle but significant differences in the biological roles of its various isomers.

Elucidation of Intricate Metabolic Networks and Regulatory Mechanisms

This compound is not an isolated molecule but rather a component of intricate metabolic networks. A key focus of current research is to map these pathways and understand the regulatory mechanisms that govern its production and degradation.

In mammals, this branched-chain hydroxy acid is recognized as a metabolite associated with disorders of leucine (B10760876) metabolism, such as isovaleric acidemia and maple syrup urine disease. Its accumulation in these conditions highlights its connection to amino acid and fatty acid metabolism. foodb.ca

Beyond inherited metabolic disorders, metabolomic studies are revealing connections between this compound and other physiological and pathological states. For instance, alterations in the levels of related fatty acids have been associated with conditions like hypertension. nih.gov Understanding the enzymes involved in its metabolism, such as transaminases and dehydrogenases, is crucial for deciphering its role in these broader metabolic contexts. The elucidation of these networks is critical for identifying potential biomarkers and therapeutic targets.

Exploration of Mechanistic Roles in Diverse Biological Systems Beyond Mammalian Contexts

The biological significance of this compound extends far beyond mammalian physiology. Researchers are increasingly exploring its roles in a wide array of organisms, including bacteria, insects, and plants, revealing its involvement in communication, defense, and symbiotic interactions.

In the realm of microbiology, this compound is a known metabolite in human sweat and is metabolized by skin bacteria like Corynebacterium, contributing to body odor. biosynth.com This highlights its role in microbial metabolism and chemical signaling. In insects, there is growing interest in the role of various metabolites, including fatty acid derivatives, in processes such as chemical communication and defense. nih.govpurdue.edunsf.gov For example, 3-hydroxy-3-methylhexanoic acid has been identified in certain bryophytes, potentially contributing to their resistance against herbivores and pathogens.

Furthermore, the interactions between plants and microbes in the rhizosphere are often mediated by a complex cocktail of secreted metabolites. nih.govfrontiersin.orgchimia.ch While the direct role of this compound in these interactions is an area for future investigation, the study of related compounds suggests its potential involvement in shaping microbial communities and influencing plant health.

Application of Computational Chemistry and Molecular Modeling for Predictive Studies

Computational chemistry and molecular modeling are becoming increasingly indispensable tools for predicting the properties and interactions of molecules like this compound. These in silico approaches provide valuable insights that can guide and complement experimental research.

Molecular modeling techniques, such as molecular dynamics (MD) simulations and docking studies, can be used to predict how different isomers of this compound bind to and interact with enzymes and receptors. mdpi.com This can help to explain the observed stereospecificity of its biological effects. For example, understanding the binding orientation of related molecules in the active sites of enzymes like transaminases can shed light on their substrate specificity.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-Hydroxy-5-methylhexanoic acid, and what are their key reaction conditions?

- Answer : Two primary methods are reported:

- Esterification-Hydrolysis : Esterification of hexanoic acid derivatives under acidic conditions, followed by hydrolysis to yield the hydroxy acid. Optimal conditions include controlled temperature (60–80°C) and catalysts like sulfuric acid .

- Diastereoselective Synthesis : Use of chiral auxiliaries (e.g., (−)-8-phenylmenthol) in nitro aldol condensations to achieve stereochemical control. Reaction parameters such as solvent polarity and temperature are critical for enantiomeric excess .

Q. Which spectroscopic and chromatographic methods are used for structural characterization of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : Proton and carbon-13 NMR identify functional groups and stereochemistry (e.g., hydroxy and methyl branching) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity and detects metabolic derivatives in biological samples. Derivatization with BSTFA enhances volatility .

- Thin-Layer Chromatography (TLC) : Hexane/ethyl ether/acetic acid (60:40:2) systems verify purity (>98%) .

Q. What are the solubility and stability properties of this compound under laboratory conditions?

- Answer :

- Solubility : Highly soluble in polar solvents (ethanol, methanol) and chloroform. Limited solubility in water due to hydrophobic branching .

- Stability : Stable at −20°C; degrades under heat (>40°C) or prolonged exposure to moisture. Incompatible with strong oxidizers/acids .

Q. How is this compound implicated in fatty acid metabolism?

- Answer : Classified as a medium-chain hydroxy acid, it participates in β-oxidation pathways. Its accumulation in isovaleric acidemia indicates defective isovaleryl-CoA dehydrogenase, disrupting leucine catabolism .

Advanced Research Questions

Q. What methodological challenges arise in stereoselective synthesis of this compound, and how are they resolved?

- Answer :

- Challenges : Racemization during ester hydrolysis and low diastereomeric excess in aldol reactions.

- Solutions : Chiral auxiliaries (e.g., Evans oxazolidinones) enforce stereochemistry. Resolution via (S)-(+)-mandelic acid recrystallization improves enantiopurity .

Q. How does this compound accumulate in metabolic disorders, and what detection strategies are used clinically?

- Answer :

- Accumulation Mechanism : In isovaleric acidemia, defective isovaleryl-CoA dehydrogenase blocks leucine degradation, leading to toxic metabolite buildup (e.g., 3-hydroxyisoheptanoic acid) .

- Detection : Stable isotope dilution-GC-MS with deuterated internal standards improves accuracy in serum/urine analysis. Limit of detection: 0.1 μM .

Q. How do researchers resolve contradictions in reported synthetic yields for this compound across studies?

- Answer : Yield discrepancies often stem from reaction scale (e.g., pilot-plant vs. lab-scale) or reagent purity. Systematic optimization of:

- Catalyst loading (e.g., 5–10 mol% for chiral auxiliaries) .

- Temperature gradients (e.g., −78°C for aldol condensations) .

Validation via DOE (Design of Experiments) identifies critical parameters .

Q. What in vitro models are used to study the compound’s enzyme inhibition effects?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.